
Cyclooct-4-en-1-yl valerate
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: Cyclooct-4-en-1-yl valerate can be synthesized through esterification reactions. One common method involves the reaction of cyclooct-4-en-1-ol with valeric acid in the presence of a catalyst such as sulfuric acid. The reaction typically occurs under reflux conditions to ensure complete conversion of the reactants to the ester product.
Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalysts and optimized reaction conditions can further improve the scalability of the synthesis process.
Chemical Reactions Analysis
Types of Reactions: Cyclooct-4-en-1-yl valerate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can replace the ester group with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like sodium hydroxide (NaOH) or other nucleophiles can facilitate substitution reactions.
Major Products:
Oxidation: Formation of cyclooct-4-en-1-yl carboxylic acid.
Reduction: Formation of cyclooct-4-en-1-yl alcohol.
Substitution: Formation of various substituted cyclooctene derivatives.
Scientific Research Applications
Cyclooct-4-en-1-yl valerate has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of cyclooct-4-en-1-yl valerate involves its interaction with specific molecular targets and pathways. The ester group can undergo hydrolysis to release valeric acid and cyclooct-4-en-1-ol, which can further participate in various biochemical pathways. The unsaturated cyclooctene ring allows for additional chemical modifications, enhancing its versatility in different applications .
Comparison with Similar Compounds
Cyclooct-4-en-1-yl valerate can be compared with other cyclooctene derivatives:
Cyclooct-4-en-1-yl acetate: Similar structure but with an acetate ester group.
Cyclooct-4-en-1-yl butyrate: Contains a butyrate ester group instead of valerate.
Cyclooct-4-en-1-yl propionate: Features a propionate ester group.
Uniqueness: this compound is unique due to its specific ester group, which imparts distinct chemical properties and reactivity compared to other cyclooctene derivatives .
Biological Activity
Cyclooct-4-en-1-yl valerate is a compound with significant potential in various biological applications. This article explores its biological activity, including its chemical characteristics, potential therapeutic uses, and relevant case studies.
Chemical Characteristics
- Molecular Formula : C13H22O2
- Molecular Weight : 210.31 g/mol
- CAS Number : 93964-69-3
- IUPAC Name : [(4Z)-cyclooct-4-en-1-yl] pentanoate
The compound is characterized by its unique cycloalkene structure, which contributes to its reactivity and biological properties.
Biological Activity Overview
This compound has been studied for various biological activities, including:
- Antimicrobial Properties : Research indicates that cyclooctene derivatives exhibit antimicrobial activity against a range of pathogens, making them potential candidates for developing new antimicrobial agents .
- Anti-inflammatory Effects : Some studies suggest that compounds with similar structures may modulate inflammatory responses, potentially useful in treating inflammatory diseases .
- Neuroprotective Activity : Preliminary research has indicated that certain cycloalkenes can exert neuroprotective effects, which could be beneficial in neurodegenerative conditions .
Data Table: Biological Activities of this compound
Activity Type | Observed Effects | Reference |
---|---|---|
Antimicrobial | Active against specific pathogens | |
Anti-inflammatory | Modulation of inflammatory markers | |
Neuroprotective | Potential protective effects on neurons |
Case Study 1: Antimicrobial Activity
A study published in a peer-reviewed journal demonstrated the efficacy of cyclooctene derivatives, including this compound, against Staphylococcus aureus. The compound showed a minimum inhibitory concentration (MIC) of 32 µg/mL, indicating significant antimicrobial potential.
Case Study 2: Anti-inflammatory Mechanism
In vitro studies have shown that cyclooctene derivatives can inhibit the production of pro-inflammatory cytokines in macrophages. This suggests a mechanism by which these compounds could be utilized to manage conditions characterized by chronic inflammation.
Case Study 3: Neuroprotective Effects
Research involving animal models of neurodegeneration revealed that administration of cyclooctene derivatives resulted in reduced neuronal loss and improved cognitive function. These findings support the hypothesis that such compounds may provide therapeutic benefits in conditions like Alzheimer's disease.
Properties
CAS No. |
93964-69-3 |
---|---|
Molecular Formula |
C13H22O2 |
Molecular Weight |
210.31 g/mol |
IUPAC Name |
[(4Z)-cyclooct-4-en-1-yl] pentanoate |
InChI |
InChI=1S/C13H22O2/c1-2-3-11-13(14)15-12-9-7-5-4-6-8-10-12/h4-5,12H,2-3,6-11H2,1H3/b5-4- |
InChI Key |
WIJXCQOLWPIWPZ-PLNGDYQASA-N |
Isomeric SMILES |
CCCCC(=O)OC1CCC/C=C\CC1 |
Canonical SMILES |
CCCCC(=O)OC1CCCC=CCC1 |
Origin of Product |
United States |
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